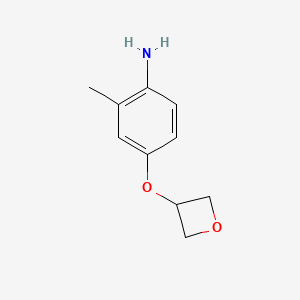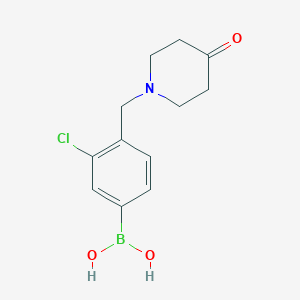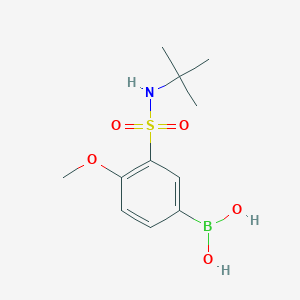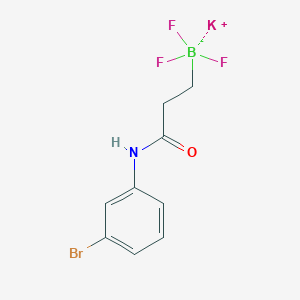
Benzenamine, 2-methyl-4-(3-oxetanyloxy)-
Übersicht
Beschreibung
“Benzenamine, 2-methyl-4-(3-oxetanyloxy)-” is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is also known as 2-methyl-4-(oxetan-3-yloxy)aniline .
Synthesis Analysis
While specific synthesis methods for “Benzenamine, 2-methyl-4-(3-oxetanyloxy)-” were not found, similar compounds such as N-(2,3,4-Trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine have been synthesized and characterized by elemental analysis, IR spectra, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzenamine, 2-methyl-4-(3-oxetanyloxy)-” include a molecular weight of 179.22 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Chemosensing Applications
- "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-" derivatives have been explored for their use as chemosensors. A study by Tharmaraj et al. (2012) demonstrated the utility of a similar compound, 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, as a selective chemosensor for silver ions. This application is significant for detecting and quantifying metal ions in various environmental and biological samples (Tharmaraj, Devi, & Pitchumani, 2012).
2. Crystallography and Structural Analysis
- The compound has been subject to structural studies to understand its crystalline properties. Yang et al. (2010) investigated a related compound, 3-chloro-4-(3,3-dichloroallyloxy)benzenamine, and analyzed its crystal structure, which provides insights into the molecular arrangement and potential applications in materials science (Yang et al., 2010).
3. Corrosion Inhibition
- A study by Nazir et al. (2019) highlighted the corrosion inhibition capabilities of Schiff bases related to "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-". These compounds were found effective in protecting aluminum alloys in acidic environments, indicating their potential application in industrial corrosion protection (Nazir, Akhter, Ali, & Shah, 2019).
4. Antifungal Applications
- Research by Malhotra et al. (2012) on derivatives of "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-" has shown promising antifungal properties. Specific compounds demonstrated significant activity against fungi like Candida albicans and Aspergillus niger, suggesting potential applications in the development of antifungal agents (Malhotra, Hans, Sharma, Deep, & Phogat, 2012).
5. PET Imaging
- A 2009 study by Wang et al. utilized a series of compounds including derivatives of "Benzenamine, 2-methyl-4-(3-oxetanyloxy)-" for PET imaging of the serotonin transporter in the brain. This research provides a foundation for the development of diagnostic tools for neurological diseases (Wang, Parhi, Oya, Lieberman, & Kung, 2009).
Eigenschaften
IUPAC Name |
2-methyl-4-(oxetan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVOXSFZXUXFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2-methyl-4-(3-oxetanyloxy)- | |
CAS RN |
1435954-31-6 | |
| Record name | 2-methyl-4-(oxetan-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















